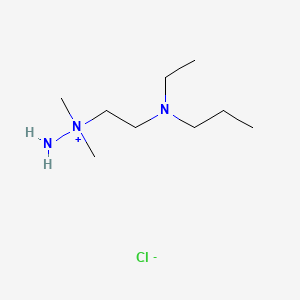
EINECS 242-755-0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 242-755-0 is a chemical compound with the molecular formula C9H24ClN3 and a molecular weight of 209.75996 g/mol . This compound is known for its unique structure, which includes an ethylpropylamino group and a dimethylhydrazinium chloride moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 242-755-0 typically involves the reaction of ethylpropylamine with 1,1-dimethylhydrazine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated monitoring systems to maintain consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
EINECS 242-755-0 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and hydrazines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide and ammonia are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of simpler amines and hydrazines.
Substitution: Formation of substituted hydrazinium compounds.
Aplicaciones Científicas De Investigación
EINECS 242-755-0 is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of EINECS 242-755-0 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-Propanamine, N-ethyl-: Similar in structure but lacks the dimethylhydrazinium chloride moiety.
Ethylpropylamine: Shares the ethylpropylamino group but differs in overall structure.
Uniqueness
EINECS 242-755-0 is unique due to its combination of an ethylpropylamino group and a dimethylhydrazinium chloride moiety. This unique structure imparts distinctive chemical properties and reactivity, making it valuable for specific scientific and industrial applications .
Propiedades
Número CAS |
19014-41-6 |
|---|---|
Fórmula molecular |
C9H24ClN3 |
Peso molecular |
209.762 |
Nombre IUPAC |
amino-[2-[ethyl(propyl)amino]ethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C9H24N3.ClH/c1-5-7-11(6-2)8-9-12(3,4)10;/h5-10H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
WFFPWUJDOLBPSL-UHFFFAOYSA-M |
SMILES |
CCCN(CC)CC[N+](C)(C)N.[Cl-] |
Sinónimos |
1-[2-(ethylpropylamino)ethyl]-1,1-dimethylhydrazinium chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


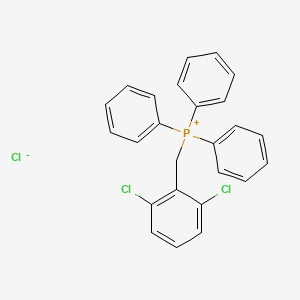
![(2R,6R)-2-methyl-3-methylidene-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]heptanoic acid](/img/structure/B579668.png)
![1H-Pyrimido[4,5-b][1,4]benzodiazepine-2,4,6(3H)-trione, 5,11-dihydro-1,3-dimethyl-](/img/no-structure.png)
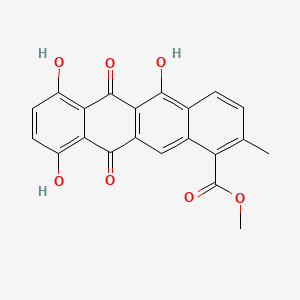
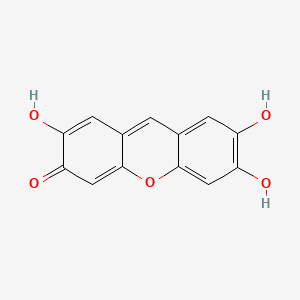

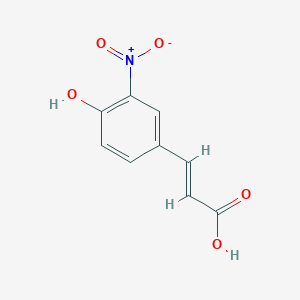
![2-[(P-CHLOROPHENYL)AZO]-3-METHYLBENZOTHIAZOLIUM PERCHLORATE](/img/structure/B579680.png)
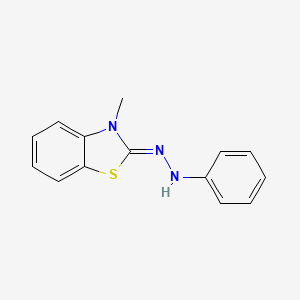
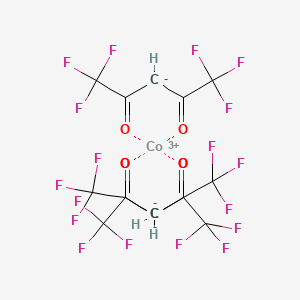
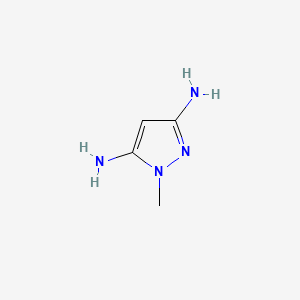
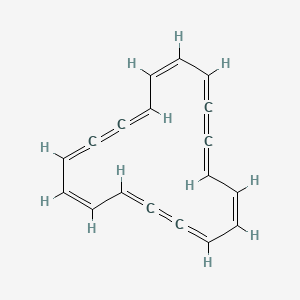
![(1S,4R,5R,6S)-5,6-dibromobicyclo[2.2.0]hex-2-ene](/img/structure/B579689.png)
